(2',4'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile
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Overview
Description
(2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chloro and fluoro substituents on the biphenyl structure can significantly alter the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the following steps:
Nitrile Formation: The acetonitrile group can be introduced through a reaction with a suitable nitrile precursor, such as acetonitrile or a nitrile-containing reagent, under specific conditions.
Industrial Production Methods
In an industrial setting, the production of (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation and nitrile formation processes, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield biphenyl derivatives with different functional groups, while oxidation or reduction can lead to the formation of biphenyl alcohols or biphenyl amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
(2’,4’-Dichloro-biphenyl-3-yl)-acetonitrile: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
(4-Fluoro-biphenyl-3-yl)-acetonitrile: Lacks the chloro substituents, which can influence its chemical properties.
(2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
The presence of both chloro and fluoro substituents in (2’,4’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile makes it unique compared to other biphenyl derivatives
Properties
Molecular Formula |
C14H8Cl2FN |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-11-2-3-12(13(16)8-11)9-1-4-14(17)10(7-9)5-6-18/h1-4,7-8H,5H2 |
InChI Key |
DLBVTQXLJZESHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)CC#N)F |
Origin of Product |
United States |
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